Methyl 3-formamidopropanoate

Description

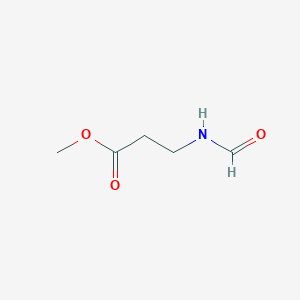

Methyl 3-formamidopropanoate is an ester derivative of propanoic acid featuring a formamido (-NHCHO) group at the third carbon position. Its molecular formula is C₅H₉NO₃, combining the reactivity of an ester (-COOCH₃) with the hydrogen-bonding capacity of the formamido group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its bifunctional reactivity.

Properties

IUPAC Name |

methyl 3-formamidopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)2-3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBFIKOILQLFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710536 | |

| Record name | Methyl N-formyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-90-4 | |

| Record name | N-Formyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-formyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formamidopropanoate can be synthesized through the reaction of β-alanine with formic acid and methanol. The reaction typically involves the following steps:

Formylation: β-alanine is reacted with formic acid to form N-formyl-β-alanine.

Esterification: The N-formyl-β-alanine is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Hydrolysis

-

Mechanism : The amide group undergoes nucleophilic attack by water under acidic or basic conditions, cleaving to form a carboxylic acid and amine.

-

Conditions : Acidic (H₃O⁺) or basic (OH⁻) catalysis.

-

Products : 3-formamidopropanoic acid and ammonia (or ammonium ion).

-

Application : Used to generate intermediates for peptide synthesis.

Amidation

-

Mechanism : The ester carbonyl reacts with amines (e.g., formamide) to form new amide bonds.

-

Conditions : Heating under reflux with catalytic acid.

-

Products : Amide derivatives with extended chains.

Esterification

-

Mechanism : The carboxylate group reacts with alcohols to form esters.

-

Conditions : Acidic catalysis (e.g., H₂SO₄).

-

Products : Higher esters (e.g., ethyl propanoate).

Thermal Decomposition

-

Mechanism : At elevated temperatures (e.g., 40°C), the compound may undergo decomposition, potentially forming intermediates like quinolones or diazo derivatives.

-

Conditions : Thermal heating in inert solvents.

-

Evidence : NMR studies show time-dependent signal shifts corresponding to product formation.

Reaction Conditions and Mechanisms

| Reaction Type | Catalyst/Conditions | Mechanism | Products |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Nucleophilic cleavage of amide | 3-formamidopropanoic acid |

| Amidation | H₂SO₄ (reflux) | Carbonyl substitution | Amide derivatives |

| Esterification | H₂SO₄ (reflux) | Alcoholysis of ester | Higher esters |

| Thermal Decomposition | 40°C (THF/D₂O) | Triazene decomposition | Quinolones/diazo compounds |

Analytical Characterization

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 3-formamidopropanoate derivatives. For instance, compounds derived from this structure have shown promising activity against a range of bacterial and fungal pathogens. A study demonstrated that certain derivatives exhibited significant inhibition against Escherichia coli and Candida albicans, suggesting potential use in developing new antimicrobial agents .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Research indicates that specific derivatives can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer) cells. The mechanism appears to involve the modulation of cellular pathways that regulate cell growth and survival .

Insecticidal Properties

This compound has been explored for its insecticidal properties. Studies have shown that certain formulations can effectively target agricultural pests, providing an alternative to conventional pesticides. The efficacy of these compounds is attributed to their ability to disrupt metabolic processes in insects, leading to mortality or reduced reproductive success .

Herbicide Development

In addition to insecticides, there is potential for developing herbicides based on this compound derivatives. Research is ongoing to evaluate their effectiveness against common weeds while minimizing environmental impact compared to traditional herbicides .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its reactivity allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable properties such as enhanced thermal stability or improved mechanical strength. These polymers could find applications in coatings, adhesives, and other industrial products .

Sustainable Alternatives

The compound's low toxicity profile makes it a candidate for developing environmentally friendly materials. Its use as a solvent or additive in various formulations could reduce reliance on more hazardous substances typically used in industrial processes .

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-formamidopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound, which can then interact with its target .

Comparison with Similar Compounds

Functional Group Variations and Reactivity

Key Observations :

- Formamido vs. Amino Groups: The formamido group in this compound reduces basicity compared to primary amines (e.g., Methyl 3-amino-2-methylpropanoate), making it less reactive in nucleophilic attacks but more stable under acidic conditions .

- Substituent Effects: Halogenated aryl groups (e.g., bromine in Methyl 3-((3-bromophenyl)amino)propanoate) increase steric bulk and direct electrophilic substitution, whereas trifluoromethyl groups (e.g., in Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate) enhance lipophilicity and bioavailability .

Physicochemical Properties

Key Observations :

- Solubility: The formamido group’s polarity likely grants this compound moderate water solubility, intermediate between hydrophilic amino esters (e.g., Methyl 3-amino-2-methylpropanoate) and lipophilic halogenated analogs .

- LogP Trends: Halogenation (Br, CF₃) increases LogP, reflecting greater lipid solubility, while amino groups decrease LogP due to hydrogen-bonding capacity .

Key Observations :

- Formamido Utility: this compound’s formamido group may mimic amide bonds in bioactive peptides, enhancing interactions with enzymes or receptors .

- Halogenated Analogs : Bromine and trifluoromethyl groups in related compounds improve target selectivity and metabolic stability, critical for drug development .

Biological Activity

Methyl 3-formamidopropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by the presence of a formamide functional group. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 3-bromopropanoic acid with methylamine, followed by formylation. This process yields the desired compound while allowing for modifications that can enhance its biological properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound. A study focusing on its activity against Plasmodium falciparum, the causative agent of malaria, reported an IC50 value of around 200 nM. This indicates a moderate level of potency, suggesting that further structural modifications could enhance its efficacy against malaria parasites .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been evaluated as a potential inhibitor of glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases. The compound exhibited an IC50 value of 130 nM, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that altering functional groups can significantly impact its potency and selectivity. For example, replacing the methyl group with larger alkyl chains generally enhances lipophilicity but may reduce water solubility, affecting bioavailability.

| Modification | Effect on Activity |

|---|---|

| Methyl → Ethyl | Increased lipophilicity but reduced solubility |

| Formamide → Amine | Enhanced enzyme inhibition but increased toxicity |

| Propanoate → Butanoate | Improved antimicrobial activity |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at Cairo University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity observed in human cell lines .

- Antiparasitic Activity : In another investigation, this compound was tested for its effects on Plasmodium falciparum in vitro. The findings suggested that while it possesses moderate antiparasitic activity, further optimization is required to enhance its effectiveness as an antimalarial drug .

- Neuroprotective Potential : A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound showed promise in reducing neuronal cell death and improving cognitive function in animal models, highlighting its potential role in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.